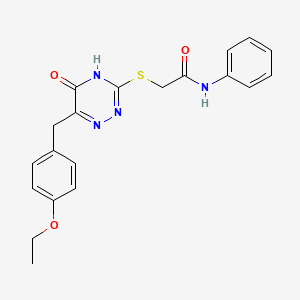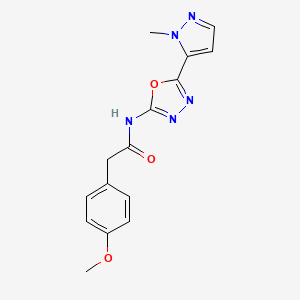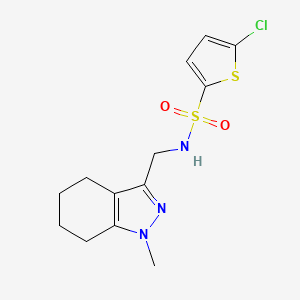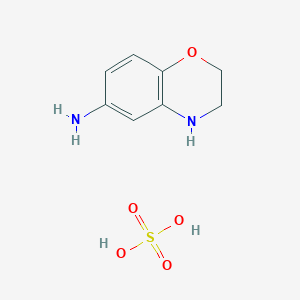
3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, commonly known as DTPO, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DTPO is a heterocyclic organic compound that belongs to the family of oxadiazoles. It has a unique chemical structure that makes it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Significance
Oxadiazoles, particularly the 1,3,4-oxadiazole scaffolds, are recognized for their versatile applications across different scientific domains, including pharmacology, material science, and organic electronics. The structural feature of the 1,3,4-oxadiazole ring is advantageous due to its effective binding with various enzymes and receptors through multiple weak interactions, thereby offering a wide range of bioactivities (Verma et al., 2019). Pyrazole derivatives are also highlighted for their role as pharmacophores in numerous biologically active compounds, showcasing a broad spectrum of biological activities including anticancer, analgesic, and anti-inflammatory effects (Dar & Shamsuzzaman, 2015).
Biological Activities and Therapeutic Applications
The biological activities of heterocyclic systems based on thiadiazoles and oxadiazoles are diverse, with significant pharmacological potential in antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These activities are attributed to the structural flexibility of these scaffolds, allowing for chemical modification and enhancement of pharmacological activity (Lelyukh, 2019). The synthesis of 1,3,4-oxadiazoles and their derivatives has been a focus of research due to their potential as chemosensors, highlighting their importance in the development of new materials for sensing applications (Sharma, Om, & Sharma, 2022).
Potential for New Drug Development
Compounds containing the 1,3,4-oxadiazole nucleus are considered crucial for new drug development, exhibiting a wide spectrum of pharmacological activities. This diversity has led researchers to synthesize new oxadiazole derivatives and investigate their chemical and biological behavior, with a focus on developing safer and more effective compounds (Bala, Kamboj, & Kumar, 2010). The extensive exploration of 1,3,4-oxadiazoles in medicinal chemistry underscores their significance as a pharmacophoric moiety and a potential source of therapeutic agents (Rana, Salahuddin, & Sahu, 2020).
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-13-6-3-5-10(15(13)23-2)16-18-17(24-21-16)12-9-11(19-20-12)14-7-4-8-25-14/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESWNYTYCRTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)


![N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2865219.png)

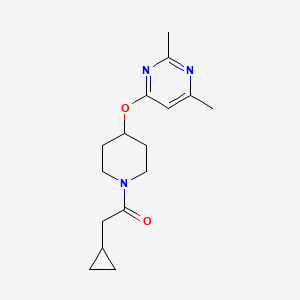
![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)
![3-(2-methoxybenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865225.png)
![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)
